6-(pyrrolidin-1-yl)-9H-purine chemical structure and properties
6-(pyrrolidin-1-yl)-9H-purine chemical structure and properties
An In-depth Technical Guide to 6-(pyrrolidin-1-yl)-9H-purine: Structure, Properties, and Biological Significance
Introduction and Overview
6-(pyrrolidin-1-yl)-9H-purine is a synthetic derivative of purine, a fundamental heterocyclic aromatic compound essential to life as a core component of nucleic acids. This molecule is characterized by the substitution of a pyrrolidine ring at the 6-position of the purine core. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of natural alkaloids and synthetic drugs, valued for its unique stereochemical and electronic properties. The conjugation of these two pharmacologically significant moieties results in a compound with noteworthy biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.
This technical guide provides a comprehensive analysis of 6-(pyrrolidin-1-yl)-9H-purine, consolidating available data on its chemical structure, physicochemical properties, synthesis, and biological activities. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of 6-(pyrrolidin-1-yl)-9H-purine are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.
Chemical Structure
The structure consists of a purine ring system where the hydrogen at position 6 is replaced by a bond to the nitrogen atom of a pyrrolidine ring. The purine core itself is a bicyclic system composed of a pyrimidine ring fused to an imidazole ring.
Caption: Chemical structure of 6-(pyrrolidin-1-yl)-9H-purine.
Properties Summary
| Property | Value | Reference |
| IUPAC Name | 6-(pyrrolidin-1-yl)-9H-purine | N/A |
| CAS Number | 1928-89-8 | [1] |
| Molecular Formula | C₉H₁₁N₅ | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| Appearance | Solid (form not specified) | Assumed |
| Melting Point | Not Reported | N/A |
| Boiling Point | 315.3°C at 760 mmHg | [2] |
| Density | 1.55 g/cm³ | [2] |
| Solubility | Not Reported | N/A |
| SMILES | C1CCN(C1)C2=NC=NC3=C2NC=N3 | [1] |
| InChIKey | IQSRNEOAVVBNGN-UHFFFAOYSA-N | N/A |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound.
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Mass Spectrometry : While experimental mass spectra are not widely published, predicted data for various adducts are available, providing expected mass-to-charge ratios for identification purposes.
Synthesis Methodology
The most established and logical method for the synthesis of 6-aminopurine derivatives is through the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine.[3] This method is efficient and utilizes readily available starting materials.
Reaction Principle
The electron-deficient nature of the purine ring, further activated by the electron-withdrawing chlorine atom at the C6 position, makes it susceptible to nucleophilic attack. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the chloride ion to form the desired product. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of 6-(pyrrolidin-1-yl)-9H-purine.
Detailed Synthesis Protocol
This protocol is a representative procedure based on standard methods for N-alkylation of chloropurines.
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Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine (1.0 eq.) in a suitable solvent such as absolute ethanol or isopropanol.
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Addition of Nucleophile and Base : To the stirred solution, add pyrrolidine (1.1-1.2 eq.). Subsequently, add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to act as an HCl scavenger. The slight excess of the amine and a greater excess of the base ensure the reaction proceeds efficiently.
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Reaction Execution : Heat the reaction mixture to reflux (typically 80-90°C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 6-chloropurine spot is consumed.
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Product Isolation : Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification : The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-(pyrrolidin-1-yl)-9H-purine.
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Characterization : Confirm the identity and purity of the final product using techniques such as Mass Spectrometry, NMR spectroscopy, and melting point analysis.
Biological Activity and Mechanism of Action
Available data indicate that 6-(pyrrolidin-1-yl)-9H-purine possesses multiple biological activities, primarily centered around its antioxidant and enzyme-inhibiting properties.[1]
Antioxidant and Anti-inflammatory Activity
The compound is described as an inhibitor of lipid peroxidation and a scavenger of free radicals.[1]
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Mechanism : Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that damages cell membranes. By scavenging free radicals, 6-(pyrrolidin-1-yl)-9H-purine can terminate this chain reaction. Furthermore, it is reported to inhibit lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.[1] By inhibiting this enzyme, the compound can reduce the formation of these pro-inflammatory molecules.
Caption: Proposed mechanism of anti-inflammatory action via LOX inhibition.
Antithrombotic Potential
6-(pyrrolidin-1-yl)-9H-purine has also been noted to inhibit thrombin activity.[1] Thrombin is a critical serine protease that converts fibrinogen to fibrin, leading to the formation of a blood clot.[4] Inhibition of thrombin is a key therapeutic strategy for preventing and treating thrombosis. The potential of this compound as an antithrombotic agent is linked to its ability to form a stable anion.[1]
Biological Activity Data
| Target/Assay | Activity Type | IC₅₀ / Value | Reference |
| Lipid Peroxidation | Inhibition | Not Reported | [1] |
| Lipoxygenase | Inhibition | Not Reported | [1] |
| Thrombin | Inhibition | Not Reported | [1] |
| Superoxide Scavenging | Inhibition | Not Reported | [1] |
Note: While the activities are reported, specific quantitative data such as IC₅₀ values are not available in the reviewed literature, highlighting a key area for future research.
Experimental Protocols and Applications
To facilitate further research, this section provides standardized, representative protocols for evaluating the key biological activities of 6-(pyrrolidin-1-yl)-9H-purine.
Protocol 1: DPPH Free Radical Scavenging Assay
This assay is a standard and rapid method to screen for antioxidant activity. The principle is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which is violet in color, to a non-radical, yellow-colored form by an antioxidant compound. The degree of discoloration is proportional to the scavenging activity.
Methodology:
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Preparation of Reagents :
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Prepare a stock solution of 6-(pyrrolidin-1-yl)-9H-purine in a suitable solvent (e.g., DMSO or ethanol).
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Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
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A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.
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Assay Procedure :
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In a 96-well microplate, add a series of dilutions of the test compound.
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Add the DPPH working solution to each well.
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For the blank, use the solvent instead of the test compound.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Data Acquisition :
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Measure the absorbance of each well at ~517 nm using a microplate reader.
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Data Analysis :
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Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
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Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
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Protocol 2: Spectrophotometric Lipoxygenase Inhibition Assay
This protocol assesses the ability of the compound to inhibit the lipoxygenase enzyme, which peroxidizes a substrate like linoleic acid. The formation of the conjugated diene product is measured by an increase in absorbance at 234 nm.[5]
Methodology:
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Preparation of Reagents :
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Prepare a stock solution of 6-(pyrrolidin-1-yl)-9H-purine in a suitable buffer or DMSO.
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Prepare a solution of soybean lipoxygenase (LOX) in a phosphate buffer (e.g., 0.1 M, pH 8.0).
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Prepare a substrate solution of linoleic acid in the same buffer.
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A known LOX inhibitor, such as nordihydroguaiaretic acid (NDGA), should be used as a positive control.
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Assay Procedure :
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In a quartz cuvette, mix the phosphate buffer, the enzyme solution, and the test compound at various concentrations.
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Incubate the mixture at room temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.
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Initiate the reaction by adding the linoleic acid substrate solution.
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Data Acquisition :
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Immediately measure the change in absorbance at 234 nm over time (e.g., for 5 minutes) using a UV-Vis spectrophotometer. The rate of reaction is determined from the slope of the linear portion of the curve.
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Data Analysis :
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Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the uninhibited control.
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Determine the IC₅₀ value by plotting the % inhibition against the inhibitor concentration.
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Conclusion and Future Directions
6-(pyrrolidin-1-yl)-9H-purine is a synthetically accessible compound with a compelling, albeit qualitatively described, biological profile. Its reported activities as an antioxidant, anti-inflammatory (via lipoxygenase inhibition), and potential antithrombotic agent make it a valuable lead structure for medicinal chemistry programs.
Significant opportunities for future research exist. The foremost priority is the quantitative evaluation of its biological activities to determine potency (IC₅₀ values) against its putative targets. Further studies should focus on elucidating the specific mechanism of action, exploring its structure-activity relationship (SAR) through the synthesis of analogs, and evaluating its efficacy and safety in cellular and preclinical models. Such work is necessary to validate its potential as a therapeutic agent.
References
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 9H-Purine,6-(1-pyrrolidinyl)- | CAS#:1928-89-8. Retrieved from [Link]
-
Fatima, I., Munawar, M. A., Nasir, W., Khan, M. A., Tasneem, A., Fatima, T., & Adil, M. R. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 163-169. Retrieved from [Link]
-
Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7168. Retrieved from [Link]
-
Lelyukh, M., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53, 549–563. Retrieved from [Link]
-
Shakirova, D. R., et al. (2020). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Molbank, 2020(4), M1171. Retrieved from [Link]
-
Vigorov, A. Y., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(4), 549-563. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
-
ResearchGate. (2023). Determination of the Potential Antioxidant Activity of Isolated Piperine from White Pepper Using DPPH, ABTS, and FRAP Methods. Retrieved from [Link]
-
Islam, M. E., et al. (2022). Evaluation of Antioxidant and Anticoagulation Activity of Piper chaba Hunter Stem. Pharmaceutical and Biomedical Research, 8(2), 123-132. Retrieved from [Link]
-
Ascenzi, P., Gallina, C., & Bolognesi, M. (2005). Thrombin inhibition by the highly selective 'reversible suicide substrate' N-ethoxycarbonyl-D-phenylalanyl-L-prolyl-alpha-azalysine p-nitrophenyl ester. Protein and Peptide Letters, 12(5), 433-438. Retrieved from [Link]
-
Efenberger-Szmechtyk, M., Nowak, A., & Saluk-Juszczak, J. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Antioxidants, 10(12), 1888. Retrieved from [Link]
-
ResearchGate. (2019). Antioxidant and radical scavenging activities of uric acid. Retrieved from [Link]
-
Marlin, S., & Elya, B. (2017). Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Content from Garcinia hombroniana Pierre Leaves. Pharmacognosy Journal, 9(2). Retrieved from [Link]
-
Al-Snafi, A. E. (2021). Lipoxygenase Inhibition by Plant Extracts. EC Pharmacology and Toxicology, 9(2), 1-12. Retrieved from [Link]
-
Ascenzi, P., Gallina, C., & Bolognesi, M. (2005). Thrombin inhibition by the highly selective 'reversible suicide substrate' N-ethoxycarbonyl-D-phenylalanyl-L-prolyl-alpha-azalysine p-nitrophenyl ester. Protein & Peptide Letters, 12(5), 433-8. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
Gökçe, G., et al. (2012). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Marmara Pharmaceutical Journal, 16, 150-153. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 9H-Purine,6-(1-pyrrolidinyl) | CAS#:1928-89-8 | Chemsrc [chemsrc.com]
- 3. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin inhibition by the highly selective 'reversible suicide substrate' N-ethoxycarbonyl-D-phenylalanyl-L-prolyl-alpha-azalysine p-nitrophenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
